molecular formula C13H11N2NaO B7772582 sodium;N,N'-diphenylcarbamimidate

sodium;N,N'-diphenylcarbamimidate

Katalognummer: B7772582
Molekulargewicht: 234.23 g/mol
InChI-Schlüssel: LFQNLCRENOLEQH-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound “sodium;N,N'-diphenylcarbamimidate” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific research fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;N,N'-diphenylcarbamimidate” involves specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Typically, the synthesis involves multiple steps, including the preparation of intermediate compounds, followed by their conversion into the final product through various chemical reactions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet the demand for research and application purposes. The industrial production methods focus on optimizing the reaction conditions to achieve high yield and purity. This often involves the use of advanced equipment and techniques to ensure consistency and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions: Compound “sodium;N,N'-diphenylcarbamimidate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Major Products: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Wissenschaftliche Forschungsanwendungen

Compound “sodium;N,N'-diphenylcarbamimidate” has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, compound “this compound” is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and products with unique properties.

Wirkmechanismus

The mechanism of action of compound “sodium;N,N'-diphenylcarbamimidate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological changes. The exact mechanism can vary depending on the application and the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Compound “sodium;N,N'-diphenylcarbamimidate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but compound “this compound” may have distinct advantages or applications that set it apart. Some similar compounds include those with related chemical structures or those that undergo similar types of reactions.

Conclusion

Compound “this compound” is a versatile chemical entity with significant potential in various scientific research fields Its unique properties and reactivity make it a valuable compound for further study and application

Eigenschaften

IUPAC Name

sodium;N,N'-diphenylcarbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.Na/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;/h1-10H,(H2,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNLCRENOLEQH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N2NaO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.